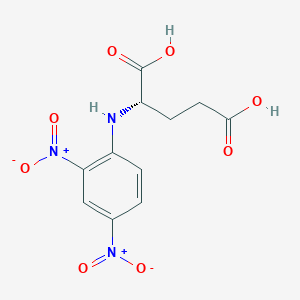
Ethoxymethyl(diphenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethoxymethyl(diphenyl)silane is an organosilicon compound with the molecular formula C15H18OSi It is characterized by the presence of an ethoxy group, a methyl group, and two phenyl groups attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
Ethoxymethyl(diphenyl)silane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with ethyl alcohol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the substitution of a hydrogen atom on the silicon with an ethoxy group.
Another method involves the Grignard reaction, where diphenylsilane is reacted with ethyl magnesium bromide to form the desired product. This reaction is carried out in an inert solvent, such as tetrahydrofuran, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of high-purity starting materials and advanced purification techniques to remove any impurities that may affect the performance of the final product .
化学反应分析
Types of Reactions
Ethoxymethyl(diphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: It can be reduced to form silanes with different substituents, such as hydrosilanes.
Substitution: The ethoxy group can be substituted with other functional groups, such as halides or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydrosilanes.
Substitution: Various substituted silanes, depending on the nucleophile used.
科学研究应用
Ethoxymethyl(diphenyl)silane has a wide range of applications in scientific research:
作用机制
The mechanism of action of ethoxymethyl(diphenyl)silane involves its ability to form strong bonds with various substrates through the silicon atom. The ethoxy and methyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The phenyl groups contribute to the stability and solubility of the compound in organic solvents .
相似化合物的比较
Similar Compounds
Diphenylsilane: Similar structure but lacks the ethoxy group, making it less reactive in certain substitution reactions.
Triphenylsilane: Contains three phenyl groups, which provide greater steric hindrance and stability but reduce reactivity compared to ethoxymethyl(diphenyl)silane.
Dimethylphenylsilane: Contains two methyl groups and one phenyl group, offering different reactivity and solubility properties.
Uniqueness
This compound is unique due to the presence of both ethoxy and methyl groups, which provide a balance of reactivity and stability. This makes it a versatile reagent in various chemical reactions and applications .
属性
IUPAC Name |
ethoxymethyl(diphenyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18OSi/c1-2-16-13-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZRFFOGMIQCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC[SiH](C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B7820879.png)



![sodium;2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B7820915.png)
